molecular formula C17H20BrN3OS B2605756 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1795492-40-8

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2605756
CAS No.: 1795492-40-8
M. Wt: 394.33
InChI Key: JSDIRZMUESYIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via a Mannich reaction, where the thiazole intermediate reacts with formaldehyde and a secondary amine.

    Final Coupling: The bromophenyl intermediate is coupled with the thiazole-pyrrolidine intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
  • 3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c18-15-6-2-1-4-13(15)7-8-16(22)20-12-14-5-3-10-21(14)17-19-9-11-23-17/h1-2,4,6,9,11,14H,3,5,7-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDIRZMUESYIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.